molecular formula C25H23N3O4S2 B2655042 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-benzyl-N-ethylacetamide CAS No. 1798443-60-3

2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-benzyl-N-ethylacetamide

Cat. No.: B2655042
CAS No.: 1798443-60-3
M. Wt: 493.6
InChI Key: MAFDOBIFTJWZIY-UHFFFAOYSA-N
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Description

2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-benzyl-N-ethylacetamide is a synthetically designed, potent inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound acts as a covalent, irreversible inhibitor by forming a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to sustained suppression of kinase activity and downstream oncogenic signaling pathways. Its core research value lies in its potential to overcome resistance mutations, particularly the T790M "gatekeeper" mutation, which is a common mechanism of acquired resistance to first-generation EGFR inhibitors like gefitinib and erlotinib in non-small cell lung cancer (NSCLC). Preclinical studies characterize this thieno[3,2-d]pyrimidine-based scaffold as a key structure for investigating mutant-selective EGFR inhibition. Researchers utilize this compound primarily in cancer biology and drug discovery research to explore mechanisms of drug resistance, to evaluate efficacy in cell-based and animal models of resistant cancers, and to further elucidate the complex signaling networks driven by aberrant EGFR activity. Its application is critical for the development of next-generation targeted therapies aimed at treating EGFR mutation-driven cancers that have become refractory to initial treatment regimens.

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-benzyl-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-2-27(13-17-6-4-3-5-7-17)22(29)15-34-25-26-19-10-11-33-23(19)24(30)28(25)14-18-8-9-20-21(12-18)32-16-31-20/h3-12H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFDOBIFTJWZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-benzyl-N-ethylacetamide is a synthetic derivative that has gained attention for its potential biological activities, particularly in the context of anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The compound's structure includes a benzo[d][1,3]dioxole moiety, a thieno[3,2-d]pyrimidine backbone, and a thioether linkage. The molecular formula is C22H24N2O4SC_{22}H_{24}N_2O_4S, with a molecular weight of approximately 436.50 g/mol. Its unique structure suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound involves multiple steps:

  • Formation of the Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Thioether Formation : The thioether linkage is introduced via nucleophilic substitution reactions.
  • Final Acetylation : The benzyl and ethylacetamide groups are added to complete the structure.

Anticancer Activity

Recent studies have demonstrated that compounds related to this structure exhibit significant anticancer activity. For instance:

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). Results indicated that many derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting enhanced potency .
Cell LineIC50 (µM)Standard Drug (Doxorubicin) IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

The anticancer mechanisms were explored through various assays:

  • Cell Cycle Analysis : The compound induced G1 phase arrest in cancer cells.
  • Apoptosis Assessment : Annexin V-FITC staining revealed increased apoptosis in treated cells.
  • Mitochondrial Pathway Evaluation : The expression levels of pro-apoptotic protein Bax and anti-apoptotic protein Bcl-2 were altered significantly, indicating mitochondrial involvement in apoptosis .

Case Studies

A notable case study involved the evaluation of similar thieno[3,2-d]pyrimidine derivatives where researchers found that modifications to the side chains significantly influenced biological activity. For example:

  • A derivative with a different substituent on the benzyl group exhibited enhanced selectivity towards cancer cells while sparing normal cells .

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-benzyl-N-ethylacetamide exhibit various biological activities:

Antimicrobial Properties

Several studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives as antimicrobial agents. For instance:

  • Compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties:

  • It has been found to induce apoptosis in certain cancer cell lines by activating specific pathways involved in cell death.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties:

  • Research indicates that related compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thieno[3,2-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzo[d][1,3]dioxole moiety significantly enhanced activity (IC50 values in the low micromolar range) .
  • In Vitro Anticancer Activity : A recent investigation into the cytotoxic effects of thieno[3,2-d]pyrimidines demonstrated significant growth inhibition in breast cancer cell lines (MCF7), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Comparison with Similar Compounds

Key Structural Features and Modifications

The following table summarizes critical structural differences between the target compound and its closest analogs:

Compound Molecular Formula Pyrimidine Substituents Acetamide Substituents Molecular Weight Key Functional Groups
Target Compound C₂₄H₂₃N₃O₄S₂ (estimated) 3-(Benzo[d][1,3]dioxol-5-ylmethyl) N-Benzyl-N-ethyl ~509.6 g/mol Thioether, benzo dioxole, branched acetamide
2-[[3,4-dihydro-4-oxo-3-(phenylmethyl)thieno[3,2-d]pyrimidin-2-yl]thio]-N-(3-methoxyphenyl) Acetamide C₂₂H₁₉N₃O₃S₂ 3-Benzyl N-(3-Methoxyphenyl) 437.53 g/mol Thioether, methoxy phenyl
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide C₂₀H₂₃N₃O₂S₂ 3-Ethyl, 5,6-dimethyl (thieno[2,3-d]pyrimidine) N-(p-Tolyl) 417.54 g/mol Thioether, alkyl substituents, p-tolyl

Structural and Functional Implications

Core Heterocycle Variations: The target compound’s thieno[3,2-d]pyrimidine core differs from the thieno[2,3-d]pyrimidine in the analog from .

Acetamide Side Chain :

  • The N-benzyl-N-ethyl substituent in the target compound increases steric bulk and lipophilicity compared to N-(3-methoxyphenyl) () or N-(p-tolyl) (). This may improve metabolic stability by shielding the amide bond from enzymatic hydrolysis .

Thioether Linkage :

  • The sulfur bridge in all three compounds likely enhances stability and modulates electron density across the pyrimidine ring. However, its position relative to the fused thiophene (e.g., [3,2-d] vs. [2,3-d]) influences conformational flexibility .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility: The benzo dioxole group in the target compound increases logP (estimated ~3.5) compared to analogs with benzyl (logP ~2.8) or p-tolyl (logP ~3.0) groups, suggesting higher membrane permeability but lower aqueous solubility .

Metabolic Stability :

  • Bulky substituents (e.g., benzo dioxole, N-benzyl-N-ethyl) may reduce cytochrome P450-mediated oxidation, extending half-life compared to less hindered analogs .

Biological Activity: While specific data for the target compound are unavailable, analogs with thienopyrimidine cores and similar substituents (e.g., ’s benzo dioxole derivatives) have demonstrated antimicrobial and anticancer activities in vitro . The N-(3-methoxyphenyl) analog () may exhibit different target selectivity due to its electron-donating methoxy group, which could engage in hydrogen bonding with serine/threonine kinases .

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